formic acid;4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide
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Overview
Description
GZD856 (formic) is a potent, orally active inhibitor of platelet-derived growth factor receptors alpha and beta (PDGFRα/β) and Bcr-Abl T315I. It demonstrates significant antitumor activity by inhibiting the kinase activity of these receptors . The compound has shown promising results in preclinical studies, particularly in the treatment of lung cancer and chronic myelogenous leukemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GZD856 (formic) involves multiple steps, including the formation of key intermediates and their subsequent reactions. . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of GZD856 (formic) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and scalability. Quality control measures are implemented at various stages to maintain the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
GZD856 (formic) undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .
Scientific Research Applications
GZD856 (formic) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Employed in cell-based assays to investigate its effects on cell proliferation, apoptosis, and migration.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly lung cancer and chronic myelogenous leukemia
Industry: Utilized in the development of new drugs and therapeutic strategies targeting PDGFRα/β and Bcr-Abl T315I
Mechanism of Action
GZD856 (formic) exerts its effects by inhibiting the kinase activity of PDGFRα/β and Bcr-Abl T315I. This inhibition blocks the downstream signaling pathways that promote cell proliferation and survival. The compound specifically targets the ATP-binding sites of these kinases, preventing their activation and subsequent signaling . This leads to the suppression of tumor growth and metastasis in various cancer models .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A first-generation Bcr-Abl inhibitor used in the treatment of chronic myelogenous leukemia.
Dasatinib: A second-generation Bcr-Abl inhibitor with broader kinase inhibition spectrum.
Bosutinib: Another second-generation Bcr-Abl inhibitor with activity against multiple kinase mutants
Uniqueness of GZD856 (formic)
GZD856 (formic) is unique in its dual inhibition of PDGFRα/β and Bcr-Abl T315I, making it a potent antitumor agent with a broader range of activity compared to other inhibitors. Its ability to overcome acquired resistance to imatinib and its significant in vivo antitumor efficacy further highlight its potential as a therapeutic agent .
Properties
IUPAC Name |
formic acid;4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27F3N6O.CH2O2/c1-20-3-5-23(15-22(20)6-4-21-17-33-27-9-10-34-38(27)18-21)28(39)35-25-8-7-24(26(16-25)29(30,31)32)19-37-13-11-36(2)12-14-37;2-1-3/h3,5,7-10,15-18H,11-14,19H2,1-2H3,(H,35,39);1H,(H,2,3) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBBDTJTQDJXAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CN5C(=CC=N5)N=C4.C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29F3N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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